molecular formula C11H11N3O2S B2728146 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034276-68-9

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2728146
CAS No.: 2034276-68-9
M. Wt: 249.29
InChI Key: RHXMAFNQUVYTEK-UHFFFAOYSA-N
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Description

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidine ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone interacts with GPBAR1 as a potent agonist . It induces the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction results in the activation of GPBAR1, which triggers a series of downstream effects .

Biochemical Pathways

The activation of GPBAR1 by (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone affects multiple metabolic pathways . For instance, in intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This leads to a decrease in blood glucose and insulin levels while increasing insulin sensitivity .

Pharmacokinetics

It is suggested that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .

Result of Action

The activation of GPBAR1 by (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone results in several molecular and cellular effects. For instance, it lowers blood glucose and insulin levels while increasing insulin sensitivity . It also stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, thereby enhancing energy expenditure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyrrolidine and thiophene rings via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the structure of the compound by replacing specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could result in alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for probing biological processes and developing new diagnostic and therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities for various applications.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone
  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzofuran-3-yl)methanone
  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridine-3-yl)methanone

Uniqueness

The uniqueness of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole lies in its combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-11(9-2-4-17-6-9)14-3-1-8(5-14)10-12-7-16-13-10/h2,4,6-8H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXMAFNQUVYTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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